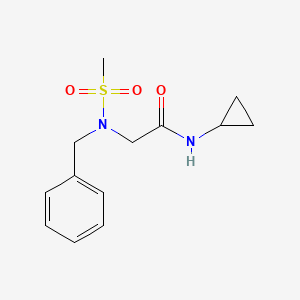![molecular formula C16H14BrNO B5125472 1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5125472.png)
1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone, also known as BRD-K68174516, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone6 is not yet fully understood. However, it has been found to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs). These enzymes play important roles in cell growth and division, and inhibition of their activity can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone6 has been found to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. Additionally, it has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone6 in lab experiments is its specificity for HDACs and CDKs. This allows for targeted inhibition of these enzymes, minimizing off-target effects. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several potential future directions for research on 1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone6. One area of interest is its potential use in treating viral infections, particularly those caused by RNA viruses. Additionally, further research is needed to fully understand its mechanism of action and to identify potential therapeutic applications in cancer treatment and other areas of medicine. Finally, the development of more efficient synthesis methods could make it more accessible for use in research.
Méthodes De Synthèse
1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone6 can be synthesized using a multistep process that involves the reaction of 5-bromo-1,3-dihydro-2H-isoindole-2-carboxylic acid with 4-aminobenzophenone, followed by a series of purification steps. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone6 has been found to have potential therapeutic applications in several areas of scientific research. It has been studied for its anti-inflammatory properties, as well as its ability to inhibit the growth of cancer cells. Additionally, 1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone6 has been found to have antiviral properties and has been studied for its potential use in treating viral infections.
Propriétés
IUPAC Name |
1-[4-(5-bromo-1,3-dihydroisoindol-2-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO/c1-11(19)12-3-6-16(7-4-12)18-9-13-2-5-15(17)8-14(13)10-18/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEYBCLDCNGUGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Bromo-1,3-dihydroisoindol-2-yl)phenyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-chloro-5-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoate](/img/structure/B5125399.png)
![4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125400.png)

![2-{5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5125417.png)

![4-[2-(mesityloxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5125421.png)

![2-{[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5125460.png)

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5125480.png)
![1-(2-chlorobenzyl)-N-[(2-methyl-1H-indol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5125484.png)
![3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5125485.png)
![[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5125493.png)